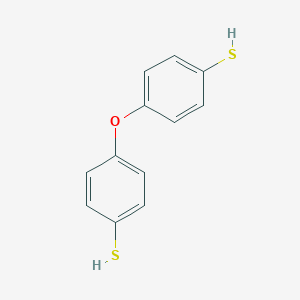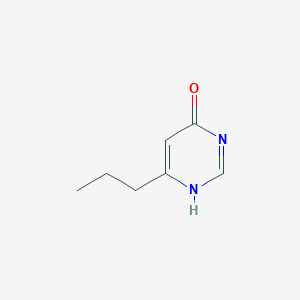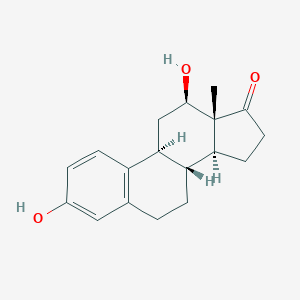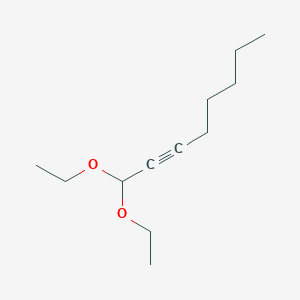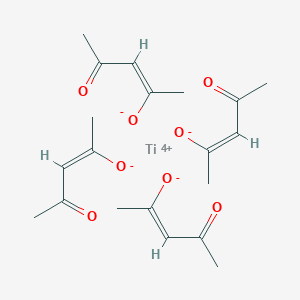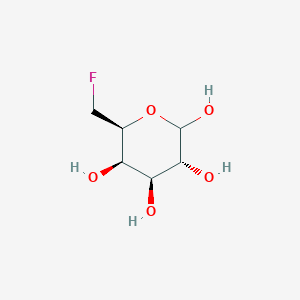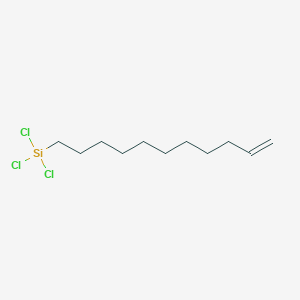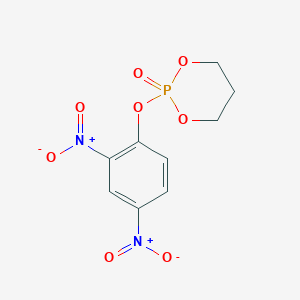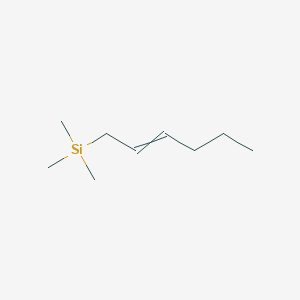![molecular formula C9H12NO5P B098351 1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene CAS No. 15536-01-3](/img/structure/B98351.png)
1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene is an organophosphorus compound characterized by the presence of a phosphonate group attached to a p-nitrophenyl and an ethyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is known for its role as an irreversible cholinesterase inhibitor, making it relevant in studies related to neurotoxicity and enzyme inhibition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene can be synthesized through various methods, including the reaction of p-nitrophenol with diethyl phosphite in the presence of a base. The reaction typically involves the following steps:
Formation of p-nitrophenyl diethyl phosphonate: p-Nitrophenol reacts with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The resulting p-nitrophenyl diethyl phosphonate is then methylated using methyl iodide in the presence of a base to yield methyl p-nitrophenyl ethylphosphonate.
Industrial Production Methods: Industrial production of methyl p-nitrophenyl ethylphosphonate may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in both acidic and basic conditions, leading to the cleavage of the phosphonate ester bond.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where the p-nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines, with reactions typically conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Hydrolysis: The major products of hydrolysis are p-nitrophenol and ethylphosphonic acid.
Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted phosphonates.
Applications De Recherche Scientifique
1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of organophosphorus chemistry, particularly in understanding the mechanisms of hydrolysis and nucleophilic substitution reactions.
Biology: The compound serves as an irreversible inhibitor of cholinesterase enzymes, making it valuable in neurotoxicity studies and the development of antidotes for organophosphorus poisoning.
Medicine: Research into its inhibitory effects on cholinesterase enzymes has implications for the treatment of neurological disorders and the development of therapeutic agents.
Industry: It is used in the synthesis of other organophosphorus compounds and as a reagent in various chemical processes.
Mécanisme D'action
1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene exerts its effects primarily through the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue. This prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions and resulting in prolonged neurotransmission. The inhibition is irreversible, making it a potent neurotoxin.
Comparaison Avec Des Composés Similaires
Ethyl p-nitrophenyl ethylphosphonate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl p-nitrophenyl phenylphosphonate: Contains a phenyl group instead of an ethyl group.
Methyl p-nitrophenyl methylphosphonate: Has a methyl group instead of an ethyl group.
Uniqueness: 1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct reactivity and inhibitory properties. Its ability to act as an irreversible cholinesterase inhibitor sets it apart from other similar compounds, making it particularly valuable in neurotoxicity studies and enzyme inhibition research.
Propriétés
Numéro CAS |
15536-01-3 |
|---|---|
Formule moléculaire |
C9H12NO5P |
Poids moléculaire |
245.17 g/mol |
Nom IUPAC |
1-[ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H12NO5P/c1-3-16(13,14-2)15-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
Clé InChI |
ANOLNVUBNLISAF-UHFFFAOYSA-N |
SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



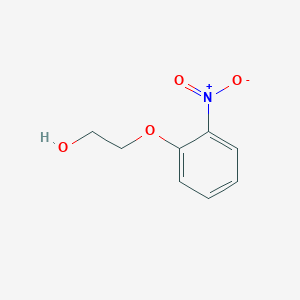
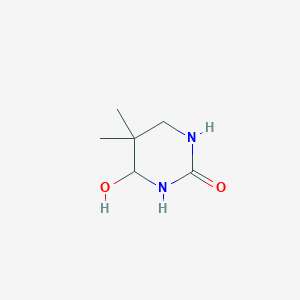
![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)
